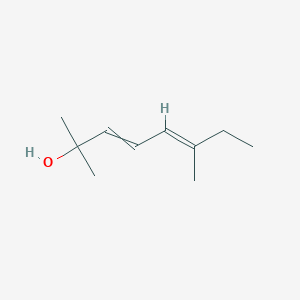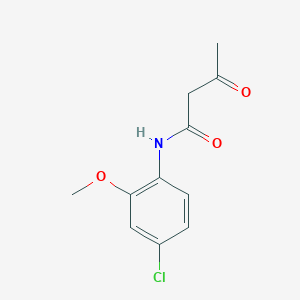
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of aryl-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to a 3-oxobutanamide moiety. The specific structure of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide suggests that it would have a chloro and methoxy substituent on the aromatic ring, which could influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related N-aryl-3-oxobutanamides typically involves multi-component reactions, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . These reactions often use N-aryl-3-oxobutanamides as starting materials, which react with other reagents like salicylaldehyde and urea in the presence of a catalyst such as NaHSO4. Although the specific synthesis route for N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide detailed information on the molecular geometry, conformational flexibility, and crystal packing, which are essential for understanding the behavior of these compounds in different environments.
Chemical Reactions Analysis
The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring. For instance, the intramolecular charge transfer interactions and the involvement of specific atoms in crystal packing interactions have been studied . Additionally, the formation of intermolecular hydrogen bonds in the solid state, which can be disrupted in solution, is a notable feature of these compounds . These interactions are crucial for the stability and reactivity of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can be inferred from related compounds. For example, the molecular electrostatic potential distribution, non-linear optical properties, and frontier molecular orbitals have been calculated for similar molecules . These properties are indicative of how the compound might interact with other molecules and its potential applications in various fields, such as materials science or pharmaceuticals.
Applications De Recherche Scientifique
Nutraceutical and Food Additive Roles
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is structurally related to chlorogenic acid, a compound known for its health-promoting properties, primarily in the treatment of metabolic syndrome. Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It's also used as a food additive due to its antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. Its antioxidant properties, especially against lipid oxidation, make it a suitable candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Impact and Toxicity
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is structurally related to Methoxychlor, an environmental estrogen with proestrogenic activity. Its metabolites have been shown to cause adverse effects on fertility, early pregnancy, and in utero development in females, as well as altered social behavior following prenatal exposure. The reproductive toxicity of Methoxychlor is evident, but its significance to human health is still under research (Cummings, 1997).
Pharmacological Properties
Metoclopramide, structurally related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide, is used in various gastrointestinal disorders. It affects the motility of the gastro-intestinal tract, including improving the resting tone of the esophageal sphincter, stomach tone and peristalsis, and accelerated gastric emptying. Its effects are blocked by atropine and can be reproduced in vitro on animal and human smooth muscle. Metoclopramide also influences the absorption of other drugs and has behavioral properties suggesting it is a central dopaminergic antagonist (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Reproductive Toxicity
Benzophenone-3, structurally related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide, is a commonly used ultraviolet filter and a food additive. Its exposure has been linked to reproductive toxicity, including alterations in birth weights, gestational ages, and disruptions in steroidogenic genes. The exact mechanisms remain unclear, but the associations may be attributed to the endocrine-disrupting effects of BP-3 (Ghazipura, McGowan, Arslan, & Tanzib Hossain, 2017).
Mécanisme D'action
Target of Action
The primary targets of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide are currently unknown .
Result of Action
The molecular and cellular effects of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide’s action are currently unknown . Understanding these effects requires further experimental studies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYYSQQVMVIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


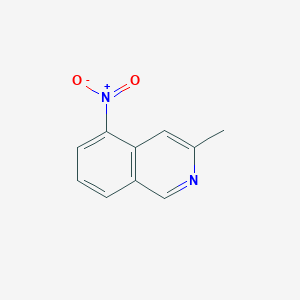
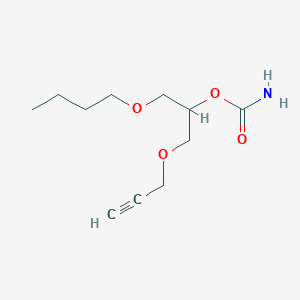

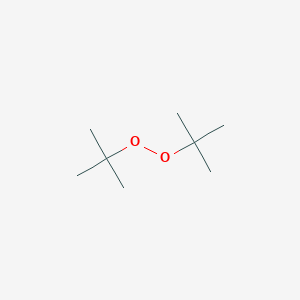
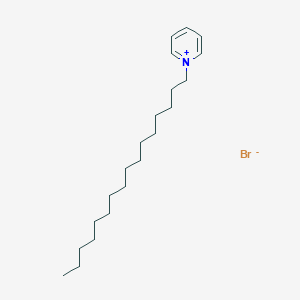
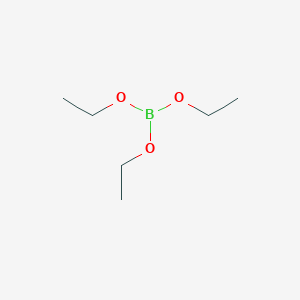


![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)


![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
